- Cu (II)-β-CD as Water-Loving Catalyst for One-Pot Synthesis of Triazoles and Biofuels Intermediate at Room Temperature without Any Other AdditiveChemistrySelect, 2017, 2(10), 2997-3008,
Cas no 94-41-7 (Chalcone)

Chalcone structure
Nome del prodotto:Chalcone
Chalcone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-one,1,3-diphenyl-
- Chalcone
- Benzylideneacetophenone
- CHALCONE(P) PrintBack
- CHALCONE(RG)
- CHALCONE(RG) PrintBack
- BENZALACETOPHENONE
- CHALKONE
- Cinnamophenone
- styrylphenylketone
- 2-Benzalacetophenone
- 2-Benzylideneacetophenone
- 1,3-Diphenyl-2-propen-1-one
- Phenyl Styryl Ketone
- Benzylidenecetophenone
- NSC 26612
- NSC 4523
- Phenyl 2-phenylethenyl ketone
- Phenyl 2-phenylvinyl ketone
- alpha-Benzylideneacetophenone
- beta-Benzoylstyrene
- beta-Phenylacrylophenone
- omega-Benzylideneacetophenone
- Styryl phenyl ketone
- trans-Chalcone
- (E)-Chalcone
- 1,3-Diphenylpropenone
- 3-Phenylacrylophenone
- 1-Benzoyl-2-phenylethene
- (2E)-1,3-diphenylprop-2-en-1-one
- trans-Benzalacetophenone
- Phenyl trans-styryl ketone
- 2-Propen-1-one, 1,3-diphenyl-
- 1-Benzoyl-1-phenylethene
- 1-Phenyl-2
- 1,3-Diphenyl-2-propenone
- 1,3-Diphenyl-2-propen-1-one (ACI)
- Chalcone (8CI)
- 1,3-Diphenyl-1-propen-3-one
- 1,3-Diphenyl-3-oxo-1-propene
- 1,3-Diphenylpropen-3-one
- 1-Benzoyl-2-phenylethylene
- 1-Phenyl-2-benzoylethylene
- BAP
- MeSH ID: D002599
- α-Benzylideneacetophenone
- β-Benzoylstyrene
- β-Phenylacrylophenone
- ω-Benzylideneacetophenone
- Cinnamoylbenzene
- SY059041
- 1,3-diphenyl-propenone
- 1,3-di-phenyl-prop-2-en-1-one
- FT-0623579
- HMS3371J11
- FT-0622849
- DTXSID8022531
- CHEMBL4777263
- NCI60_001320
- SY233773
- 94-41-7
- 614-47-1
- BIDD:ER0232
- (E)-1,3-diphenyl-prop-2-en-1-one
- PHENYL (E)-STYRYL KETONE
- chalcone (ACD/Name 4.0)
- Chalcone methoxyamine
- NSC-4523
- HY-121054
- 1,3-Diphenyl-2-propenone, >=98.0% (GC)
- benzylidenacetophenone
- CHALCONE [MI]
- 3-phenyl-Acrylophenone
- bmse000704
- b-Benzoylstyrene
- BBL010497
- AKOS025310645
- CHEBI:27618
- CCRIS 2213
- SCHEMBL27580
- CHALCONE (E)-FORM [MI]
- (E)-1,3-DIPHENYL-PROPENONE
- HMS2235P17
- STR06550
- SR-01000000156-2
- AI3-00946
- cid_637760
- NSC-26612
- a-Benzylideneacetophenone
- 1, 3-Diphenyl-1-propen-3-one
- BDBM29143
- CS-0079373
- DTXSID20873536
- NSC4523
- BCP14123
- NSC 167107
- 2-Propen-1-one,3-diphenyl-, (E)-
- CCRIS 3778
- (2E)-1,3-Diphenyl-2-propen-1-one
- (E)-1,3-Diphenyl-2-propen-1-one
- AKOS001041518
- EINECS 202-330-2
- EN300-16057
- CHEMBL7976
- 5S5A2Q39HX
- trans-Benzylideneacetophenone
- Chalcone, 13
- Acrylophenone, 3-phenyl-
- Chalcone 1
- Z46028346
- NCGC00018232-03
- ALBB-037311
- .omega.-Benzylideneacetophenone
- AC-16892
- MLS000069600
- C01484
- .beta.-Phenylacrylophenone
- (E)-3-phenyl-1-phenylprop-2-en-1-one
- AE-641/00372002
- 1,3-diphenylprop-2-en-1-one
- DTXCID80809654
- Chalkon
- D70211
- .beta.-Benzoylstyrene
- MFCD00003082
- STK257430
- Benzylidene acetophenone
- trans-Chalcone, 97%
- NSC167107
- Phenyl (E)-2-phenylethenyl ketone
- (E)-Benzylideneacetophenone
- CHEBI:48965
- phenylstyryl ketone
- phenyl (E)--2-phenylethenyl ketone
- 2-Propen-1-one, 1,3-diphenyl-, (E)-
- 2-Propen-1-one, 1,3-diphenyl-, (2E)-
- NSC-167107
- NSC26612
- CHALCONE (E)-FORM
- .alpha.-Benzylideneacetophenone
- 5173133B-0B1C-46FB-8DFF-976669EE9D5B
- UNII-5S5A2Q39HX
- EINECS 210-383-8
- DA-59804
- substituted chalcone, 5j
- SMR000059029
- TRANS-CHALCONE-D12, 98 ATOM % D
- J-200119
- (E)-1,3-diphenylprop-2-en-1-one
- 1,3 Diphenyl 2 Propen 1 One
- NS00015146
- CHALCONE, (E)-
- WLN: RV1U1R
- DA-48743
- Opera_ID_1389
- AC7897
- Chalcedony8108
- s5845
- SR-01000000156
- Q899416
-
- MDL: MFCD00003082
- Inchi: 1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
- Chiave InChI: DQFBYFPFKXHELB-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C=CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 208.08900
- Massa monoisotopica: 208.088815002 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: 3.1
- Carica superficiale: 0
- Peso molecolare: 208.25
- Superficie polare topologica: 17.1
Proprietà sperimentali
- Colore/forma: Cristalli rombi o prismatici gialli pallidi.
- Densità: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 55.0 to 59.0 deg-C
- Punto di ebollizione: 208 °C25 mm Hg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: 1.6152 (589.3 nm 20 ºC)
- Solubilità: Quasi insolubile (0,037 g/l) (25°C),
- PSA: 17.07000
- LogP: 3.58270
- Solubilità: È facilmente solubile in etere, cloroformio, disolfuro di carbonio e benzene, leggermente solubile in alcol, ma scarsamente solubile in etere di petrolio freddo.
- Merck: 2037
Chalcone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H319-H335
- Dichiarazione di avvertimento: P261-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37
- Istruzioni di sicurezza: S22; S36/37/39; S45
- RTECS:FL6900000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22; R36/37
Chalcone Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
Chalcone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-121054-250mg |
Chalcone |
94-41-7 | ≥99.0% | 250mg |
¥900 | 2023-08-31 | |
Enamine | EN300-16057-2.5g |
1,3-diphenylprop-2-en-1-one |
94-41-7 | 95% | 2.5g |
$85.0 | 2023-02-09 | |
Enamine | EN300-16057-10.0g |
1,3-diphenylprop-2-en-1-one |
94-41-7 | 95% | 10.0g |
$281.0 | 2023-02-09 | |
eNovation Chemicals LLC | D387937-500g |
trans-Chalcone |
94-41-7 | 97% | 500g |
$280 | 2024-05-24 | |
TRC | C291855-50g |
Chalcone |
94-41-7 | 50g |
$ 100.00 | 2022-04-28 | ||
ChemScence | CS-0079373-250mg |
Chalcone |
94-41-7 | ≥99.0% | 250mg |
$90.0 | 2022-04-26 | |
TRC | C291855-100g |
Chalcone |
94-41-7 | 100g |
$ 190.00 | 2022-04-28 | ||
TRC | C291855-250000mg |
Chalcone |
94-41-7 | 250g |
$ 460.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0071-500g |
Chalcone |
94-41-7 | 98.0%(GC) | 500g |
¥1990.0 | 2022-06-10 | |
Enamine | EN300-16057-1.0g |
1,3-diphenylprop-2-en-1-one |
94-41-7 | 95% | 1.0g |
$42.0 | 2023-02-09 |
Chalcone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Catalysts: Cuprate(2-), [μ-[α-cyclodextrinato(4-)-κO2A,κO3F:κO2D,κO3C]]di-μ-hydroxydi- Solvents: Toluene ; 1 h
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 3 min, rt
1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ; 0.2 h, rt
1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ; 0.2 h, rt
Riferimento
- Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with DiaziridinoneOrganic Letters, 2013, 15(5), 992-995,
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Choline, hydroxide Solvents: Ethanol ; 20 °C; 25 min, rt
Riferimento
- An Effect of H-bonding in Synthesis of 1,5-Diketones via Tandem Aldol-Michael Addition Reaction Using Room Temperature Ionic Liquid (RTIL).ChemistrySelect, 2017, 2(5), 1917-1924,
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ; 2 h, 0 °C
Riferimento
- Toxicity assessments of chalcone and some synthetic chalcone analogues in a zebrafish modelMolecules, 2014, 19(1), 641-650,
Metodo di produzione 10
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Silica , Aminopropyltrimethoxysilane Solvents: Toluene ; 18 h, reflux
1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ; 3 d, rt
1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ; 3 h, rt
1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ; 17 h, 1 atm, 60 °C
1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ; 3 d, rt
1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ; 3 h, rt
1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ; 17 h, 1 atm, 60 °C
Riferimento
- SBA-15-functionalized TEMPO confined ionic liquid: an efficient catalyst system for transition-metal-free aerobic oxidation of alcohols with improved selectivityOrganic & Biomolecular Chemistry, 2011, 9(11), 4194-4198,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (SP-4-4)-(2-Methyl-2-phenylpropyl)(4-pyridinecarbonitrile-κN1)(2-pyridinecarboxy… Solvents: Toluene ; 12 h, 4 atm, 100 °C
Riferimento
- Process for the oxidation of alcohols using oxygen in the presence of a homogeneous palladium catalyst, Spain, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 1957178-41-4 Solvents: Acetonitrile , Toluene ; 90 min, 125 °C
Riferimento
- Bifunctional Ru(II) complex catalysed carbon-carbon bond formation: an eco-friendly hydrogen borrowing strategyOrganic & Biomolecular Chemistry, 2016, 14(46), 10988-10997,
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium (CeO2-supported gold nanoparticle) , Gold Solvents: Dimethylacetamide ; 24 h, 1 atm, 120 °C
Riferimento
- CeO2-Supported Pd(II)-on-Au Nanoparticle Catalyst for Aerobic Selective α,β-Desaturation of Carbonyl Compounds Applicable to CyclohexanonesACS Catalysis, 2020, 10(9), 5057-5063,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Titania ; 1 min, heated
Riferimento
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalystJournal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25,
Metodo di produzione 17
Metodo di produzione 18
Chalcone Raw materials
- 3-Phenylpropiophenone
- 2-Propen-1-one, 1-[2-(1-methylethoxy)phenyl]-3-phenyl-
- Benzenemethanol, a-(2-phenylethenyl)-
- Acetophenone
- Benzaldehyde
Chalcone Preparation Products
Chalcone Letteratura correlata
-
Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387
-
Jamshaid Ashraf,Ehsan Ullah Mughal,Reem I. Alsantali,Amina Sadiq,Rabab. S. Jassas,Nafeesa Naeem,Zaman Ashraf,Yasir Nazir,Muhammad Naveed Zafar,Amara Mumtaz,Masoud Mirzaei,Satar Saberi,Saleh A. Ahmed RSC Adv. 2021 11 35077
-
Jinhai Shen,Guolin Cheng,Xiuling Cui Chem. Commun. 2013 49 10641
-
Navneet K. Chehal,Peter H. M. Budzelaar,Philip G. Hultin Org. Biomol. Chem. 2018 16 1134
-
5. Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reactionMatteo Tiecco,Raimondo Germani,Fabio Cardellini RSC Adv. 2016 6 43740
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Lineari 1,3-diarylpropanoidi Retrochalconi
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Lineari 1,3-diarylpropanoidi Chalconi e diidrochalconi Retrochalconi
- Solventi e chimici organici Composti organici Aldeide/Cheto
94-41-7 (Chalcone) Prodotti correlati
- 614-47-1(trans-Chalcone)
- 495-45-4(1,3-Diphenyl-2-buten-1-one)
- 614-57-3(1,5-Diphenyl-penta-2,4-dien-1-one)
- 87087-27-2(3-(isoquinolin-7-yl)propanoic acid)
- 321392-83-0((4-Methyl-1,2,5-oxadiazol-3-yl)methanamine)
- 1804746-12-0(Ethyl 2-fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine-6-acetate)
- 2248214-42-6((2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine)
- 1805532-23-3(Ethyl 6-(difluoromethyl)-2-hydroxy-4-methoxypyridine-3-acetate)
- 869068-62-2(4-amino-3-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1,2,4-triazin-5-one)
- 1690432-59-7(1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-41-7)Chalcone

Purezza:99%
Quantità:1kg
Prezzo ($):268.0